molecular formula C15H16FN3O B124973 N-Acetyl Retigabine CAS No. 229970-68-7

N-Acetyl Retigabine

Número de catálogo: B124973
Número CAS: 229970-68-7
Peso molecular: 273.3 g/mol
Clave InChI: YGNSHYRMOVKKSL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Acetyl Retigabine is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with an amino group and a fluorophenylmethylamino group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl Retigabine typically involves the reaction of 4-fluorobenzylamine with 2-amino-4-nitrophenylacetamide under reductive conditions. The nitro group is reduced to an amino group using a suitable reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at elevated temperatures to facilitate the reduction process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

N-Acetyl Retigabine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

Research Applications

  • Anticonvulsant Activity
    • Preclinical Studies : N-Acetyl Retigabine has shown anticonvulsant properties in animal models. Although it is approximately 20 times less potent than its parent compound, Retigabine, it still exhibits efficacy in reducing seizure activity .
    • Case Studies : Initial studies indicate that NAMR can mitigate seizure frequency and intensity in models of electrically and chemically induced seizures .
  • Neuropathic Pain Management
    • Recent research has highlighted the compound's ability to alleviate pain-like behaviors in animal models of neuropathic pain. This suggests that NAMR may be beneficial in treating chronic pain conditions resistant to conventional analgesics .
  • Anxiolytic Effects
    • Studies have demonstrated that this compound can reduce anxiety-like behaviors in rodents. This effect is assessed through behavioral tests such as the marble burying test and zero maze, indicating its potential use in anxiety disorders .

Pharmacokinetics and Safety Profile

This compound is absorbed rapidly and exhibits good tolerability in early clinical trials. The pharmacokinetic profile indicates that it is resistant to first-pass metabolism, which enhances its bioavailability . Adverse effects reported include mild dizziness and somnolence, but no significant issues related to tolerance or dependence have been noted .

Clinical Trials and Future Directions

Currently, clinical research on this compound is limited but promising. Ongoing studies aim to assess its safety and efficacy as adjunctive therapy for uncontrolled partial-onset seizures in adolescents and adults . The compound's potential interactions with other medications, such as digoxin, are also under investigation, highlighting the importance of understanding its pharmacodynamics .

Mecanismo De Acción

The mechanism of action of N-Acetyl Retigabine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparación Con Compuestos Similares

Actividad Biológica

N-Acetyl Retigabine, a metabolite of the antiepileptic drug Retigabine (also known as Ezogabine), has garnered attention due to its potential biological activities, particularly in the context of neuronal excitability and seizure management. This article provides a comprehensive overview of the biological activity of this compound, including pharmacokinetics, mechanisms of action, and relevant case studies.

Overview of Retigabine and Its Metabolites

Retigabine is a first-in-class antiepileptic drug that enhances the activity of KCNQ (K(v)7) potassium channels, thereby reducing neuronal excitability. It is primarily used as an adjunctive therapy for adults with partial-onset seizures. Upon administration, Retigabine undergoes extensive metabolism, primarily through N-acetylation and N-glucuronidation, leading to the formation of its N-acetyl metabolite (this compound) .

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Studies indicate that:

  • Absorption : Retigabine is rapidly absorbed, with peak plasma concentrations achieved within 0.5 to 2 hours post-administration.
  • Half-Life : The elimination half-life of Retigabine ranges from 6 to 8 hours in adults, whereas the half-life for this compound has not been explicitly detailed but is expected to be influenced by the parent compound's pharmacokinetics .
  • Bioavailability : The absolute oral bioavailability of Retigabine is approximately 60%, suggesting that this compound may also exhibit significant bioavailability .

This compound acts primarily by enhancing KCNQ potassium channel activity. This modulation leads to hyperpolarization of neuronal membranes, resulting in decreased neuronal excitability and reduced seizure activity. The specific interaction with KCNQ channels positions it as a critical player in managing epilepsy and other hyperexcitability disorders .

Anticonvulsant Efficacy

This compound has demonstrated anticonvulsant properties in various preclinical models. For example:

  • In Vivo Studies : In animal models, retigabine has shown efficacy against generalized tonic-clonic seizures and partial seizures induced by various stimuli . Repeated administration has been linked to increased neuronal apoptosis in certain brain regions, suggesting a complex relationship between dosage, exposure duration, and biological effects .

Neuroprotective Effects

Research indicates that retigabine may possess neuroprotective properties beyond its anticonvulsant effects. The modulation of KCNQ channels may help protect against excitotoxicity associated with seizures and other neurological conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neuronal Apoptosis Study : A study investigated the effects of retigabine on neuronal apoptosis in neonatal rats. Acute exposure did not induce apoptosis; however, repeated doses led to significant increases in apoptosis in specific brain regions .
  • Pharmacokinetic Analysis : A clinical study assessed the pharmacokinetics and safety profile of retigabine in adolescents with uncontrolled partial-onset seizures. The study highlighted the systemic exposure levels of this compound during treatment .
  • Quantitative Method Development : Research focused on developing a quantitative method for accurately measuring retigabine and its metabolites in human plasma. This work is essential for understanding the pharmacokinetics and dynamics of this compound in clinical settings .

Summary Table of Key Findings

Study FocusFindings
PharmacokineticsRapid absorption; half-life ~6-8 hours; bioavailability ~60%
MechanismEnhances KCNQ channel activity; reduces neuronal excitability
Anticonvulsant EfficacyEffective against various seizure types; repeated doses linked to increased apoptosis
Neuroprotective EffectsPotential protective effects against excitotoxicity

Propiedades

IUPAC Name

N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O/c1-10(20)19-15-7-6-13(8-14(15)17)18-9-11-2-4-12(16)5-3-11/h2-8,18H,9,17H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNSHYRMOVKKSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229970-68-7
Record name 229970-68-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.